Bienvenue dans la boutique en ligne BenchChem!

(2E)-3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid

Physicochemical profiling Formulation development Solubility engineering

(2E)-3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid, commonly referred to as 5-iodoferulic acid, is a synthetic mono-iodinated hydroxycinnamic acid derivative belonging to the phenylpropanoid class. It bears a trans‑propenoic acid side chain on a trisubstituted phenyl ring carrying 4‑hydroxy, 3‑iodo, and 5‑methoxy substituents, with a molecular formula C₁₀H₉IO₄, an exact mass of 319.954 Da, and a predicted pKa of 4.43.

Molecular Formula C10H9IO4
Molecular Weight 320.08 g/mol
Cat. No. B7761702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid
Molecular FormulaC10H9IO4
Molecular Weight320.08 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)C=CC(=O)O)I)O
InChIInChI=1S/C10H9IO4/c1-15-8-5-6(2-3-9(12)13)4-7(11)10(8)14/h2-5,14H,1H3,(H,12,13)/b3-2+
InChIKeyJQIZBHHUQWUZTA-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodoferulic Acid (CAS 61223-30-1) – Class, Key Physicochemical Identity, and Procurement-Relevant Baseline


(2E)-3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid, commonly referred to as 5-iodoferulic acid, is a synthetic mono-iodinated hydroxycinnamic acid derivative belonging to the phenylpropanoid class . It bears a trans‑propenoic acid side chain on a trisubstituted phenyl ring carrying 4‑hydroxy, 3‑iodo, and 5‑methoxy substituents, with a molecular formula C₁₀H₉IO₄, an exact mass of 319.954 Da, and a predicted pKa of 4.43 . The compound is a white solid with a melting point of approximately 100 °C and is reported to be soluble in water, properties that contrast sharply with the non‑iodinated parent ferulic acid (mp 168–172 °C, low aqueous solubility) [1]. This pronounced shift in physicochemical profile—driven entirely by iodine substitution—constitutes the first axis of differentiation that procurement scientists must evaluate when selecting among hydroxycinnamic acid analogs.

Why Ferulic Acid, 5‑Bromo‑, or 5‑Chloro‑Analogs Cannot Simply Substitute for 5‑Iodoferulic Acid


Hydroxycinnamic acids are frequently approached as a commodity class, yet the identity of the 3‑position halogen profoundly dictates molecular recognition, synthetic versatility, and biological readout. The iodine atom in 5‑iodoferulic acid provides a heavy‑atom anomalous scattering centre (atomic number 53) that is absent in ferulic acid and far weaker in bromo (Z=35) or chloro (Z=17) congeners, making it the only member of this series that enables experimental phasing in macromolecular crystallography [1]. In parallel, the carbon–iodine bond serves as a privileged handle for palladium‑catalysed cross‑coupling (Suzuki, Sonogashira, Heck) that cannot be replicated with the C–H, C–OH, or even C–Br bonds of close analogs under similarly mild conditions . Biologically, comparative antitubercular screening shows that 2‑iodo‑trans‑ferulic acid (2IFA) and trans‑ferulic acid both exhibit MIC₉₀ values >500 μg/mL against M. tuberculosis H37Ra, whereas the iodinated salicylic acid derivatives 5‑iodosalicylic acid and 3,5‑diiodosalicylic acid achieve MIC₉₀ values of 283 and 382 μg/mL respectively—demonstrating that iodine placement and scaffold context, not merely halogen presence, govern antimicrobial potency [2]. These orthogonal lines of evidence establish that generic interchange among ferulic acid analogs carries the risk of losing three non‑substitutable capabilities: anomalous phasing, cross‑coupling reactivity, and context‑specific anti‑infective activity.

Quantitative Differentiation Evidence for 5‑Iodoferulic Acid Versus Closest Analogs


Aqueous Solubility and Melting Point: 5‑Iodoferulic Acid vs. trans‑Ferulic Acid

Iodination of the ferulic acid scaffold produces a dramatic shift in bulk physicochemical properties. 5‑Iodoferulic acid is a white solid melting at approximately 100 °C and is reported to be soluble in water . In contrast, the non‑iodinated parent trans‑ferulic acid exhibits a melting point of 168–172 °C and an aqueous solubility of only 0.78 g/L (~4 mM) [1]. The ~70 °C reduction in melting point and the qualitative gain in water solubility are consistent with disruption of crystal‑lattice packing by the bulky, polarisable iodine substituent.

Physicochemical profiling Formulation development Solubility engineering

Molecular Weight and Detection Sensitivity: 5‑Iodoferulic Acid vs. Ferulic Acid in Mass Spectrometry

The replacement of the 3‑H of ferulic acid with iodine increases the exact monoisotopic mass from 194.058 Da (ferulic acid, C₁₀H₁₀O₄) to 319.954 Da (5‑iodoferulic acid, C₁₀H₉IO₄)—a 65 % mass increment [1]. This large mass shift moves the molecular ion into a lower‑background region of the mass spectrum and introduces a distinctive isotopic signature (the characteristic ¹²⁷I isotope pattern), which facilitates unambiguous identification in complex biological matrices by LC‑MS and can serve as an internal mass calibrant in MALDI‑TOF workflows where ferulic acid itself is used as a conventional matrix .

Mass spectrometry LC-MS detection Isotopic signature

Anti‑Virulence Activity: Iodinated Ferulic Acid vs. Non‑Iodinated Ferulic Acid Against Staphylococcus aureus

Olchowik‑Grabarek et al. (2022) enzymatically synthesised iodinated phenolic acids and compared their bioactivity directly against the parent non‑iodinated forms. The study explicitly reports that iodinated ferulic acid exhibits enhanced antimicrobial and anti‑virulence properties against S. aureus relative to its non‑iodinated counterpart [1]. The enzymatic conversion of trans‑ferulic acid to 2‑iodoferulic acid proceeded with 85.7 % yield (55 mg product from 0.2 mmol substrate) using a laccase‑KI system, demonstrating a scalable and green‑chemistry‑compatible route to the iodinated derivative [2]. While the lowest MIC against S. aureus in that study belonged to iodogallic acid (0.4 mM/118.8 μg/mL), the paper highlights that structure‑function analysis revealed the importance of hydroxyl‑group count and proximity to iodine for anti‑virulence manifestation—criteria in which 5‑iodoferulic acid occupies a distinct position relative to both ferulic acid (no iodine) and iodogallic acid (three hydroxyls) [1].

Anti-virulence therapeutics α-Hemolysin inhibition Staphylococcus aureus

Antitubercular MIC₉₀ Comparison: 2‑Iodo‑trans‑Ferulic Acid vs. Iodinated Salicylic Acid Derivatives

In a panel screening of eight phenolic acids against mycobacterial species (Dulberger et al., 2024), 2‑iodo‑trans‑ferulic acid (2IFA) and trans‑ferulic acid (tFA) both exhibited MIC₉₀ values >500 μg/mL against M. tuberculosis H37Ra, P. aeruginosa PAO1, and E. coli ATCC 25922, indicating the absence of direct growth‑inhibitory improvement upon ferulic acid iodination against these organisms [1]. By contrast, the iodinated salicylic acid derivatives 5‑iodosalicylic acid (5ISA) and 3,5‑diiodosalicylic acid (3,5diISA) showed markedly superior antitubercular activity: MIC₉₀ values of 283 μg/mL and 382 μg/mL, respectively, against the M. tuberculosis S variant, and even lower values (58.5 and 64.4 μg/mL) against the R variant [1]. All compounds demonstrated favourable cytotoxicity profiles (CC50 > 500 μg/mL in Raw264.7 macrophages for 2IFA, tFA, 5ISA, and 3,5diISA) [1]. This dataset establishes that iodine placement within the phenolic acid scaffold—specifically the salicylic acid core vs. the ferulic acid core—is a critical determinant of antimycobacterial potency, providing a clear selection criterion for procurement decisions in TB drug discovery.

Antitubercular drug discovery Mycobacterium tuberculosis Structure–activity relationship

Aryl Iodide Cross‑Coupling Handle: 5‑Iodoferulic Acid as a Privileged Synthetic Building Block

The carbon–iodine bond of 5‑iodoferulic acid constitutes a chemically differentiated handle for palladium‑catalysed cross‑coupling reactions (Suzuki–Miyaura, Sonogashira, Heck, and carbonylation) that cannot be engaged with the parent ferulic acid or its 5‑chloro/5‑bromo analogs under comparably mild conditions . Aryl iodides are universally recognised as the most reactive substrates in oxidative‑addition‑driven catalytic cycles, typically outperforming aryl bromides by 10²–10³‑fold and aryl chlorides by 10⁴–10⁶‑fold in reaction rate [1]. This reactivity is leveraged in the synthesis of I‑OMe‑Tyrphostin AG 538, a derivative that incorporates the 5‑iodoferulic acid core and functions as a specific IGF‑1R tyrosine kinase inhibitor and an ATP‑competitive PI5P4Kα inhibitor with an IC50 of 1 μM . The commercial availability of 5‑iodoferulic acid as a “useful research chemical” and “excellent reagent for the synthesis of new chemicals” positions it as a direct‑to‑library diversification node, eliminating the need for a separate halogenation step that would otherwise be required when starting from ferulic acid.

Medicinal chemistry Palladium-catalysed coupling Library synthesis

Heavy‑Atom Derivative for Macromolecular Crystallography: Iodine (Z=53) vs. Br/Cl/S in Phasing Power

5‑Iodoferulic acid contains a covalently bound iodine atom (atomic number 53) that provides a strong anomalous scattering signal (f″ at Cu‑Kα wavelength ≈ 6.8 electrons) suitable for single‑wavelength anomalous diffraction (SAD) or multi‑wavelength anomalous diffraction (MAD) phasing experiments [1]. Ferulic acid and its 5‑chloro or 5‑bromo analogs offer progressively weaker anomalous contributions (Cl: f″ ≈ 0.7 e⁻; Br: f″ ≈ 1.5 e⁻; S: f″ ≈ 0.6 e⁻). The anomalous signal‑to‑noise ratio scales approximately with f″², meaning iodine provides a phasing signal roughly 20‑fold stronger than bromine and >80‑fold stronger than chlorine at typical copper‑anode wavelengths [1][2]. The compound's structural resemblance to ferulic acid—a natural ligand for numerous carbohydrate‑active enzymes and signalling proteins [3]—suggests that 5‑iodoferulic acid can be soaked into protein crystals as a substrate‑mimetic heavy‑atom derivative, potentially enabling phase determination without the need for selenomethionine incorporation or traditional heavy‑metal salt soaking.

Structural biology Experimental phasing SAD/MAD crystallography

Evidence‑Backed Procurement Scenarios for 5‑Iodoferulic Acid


Macromolecular Crystallography: Soakable Heavy‑Atom Derivative for SAD/MAD Phasing

Crystallography laboratories requiring experimental phase determination for proteins that naturally bind ferulic acid (e.g., feruloyl esterases, xylanases, and carbohydrate‑binding modules) can use 5‑iodoferulic acid as a substrate‑mimetic heavy‑atom derivative. The iodine atom (Z=53) delivers an anomalous scattering signal (f″ ≈ 6.8 e⁻ at Cu‑Kα) that is ~20‑fold stronger than bromine and ~80‑fold stronger than chlorine [1]. Unlike traditional heavy‑metal salt soaks (e.g., Hg, Pt, Au compounds) that often disrupt crystal lattice integrity or bind non‑specifically, 5‑iodoferulic acid is likely to occupy the native substrate‑binding pocket, yielding interpretable anomalous difference maps with minimal structural perturbation. This application is directly supported by the compound's structural homology to ferulic acid and its established role as a synthetic building block for bioactive molecules .

Medicinal Chemistry: Iodine‑Tagged Probe for LC‑MS Metabolite Tracing and Metabolic Stability Studies

Drug metabolism and pharmacokinetics (DMPK) teams can employ 5‑iodoferulic acid as an isotopically distinctive probe molecule. The iodine atom introduces a +126 Da mass shift relative to ferulic acid and a characteristic isotopic envelope, enabling unambiguous tracking of the compound and its phase‑I/phase‑II metabolites in complex biological matrices (plasma, microsomal incubations, hepatocyte cultures) by LC‑HRMS without the need for custom ¹³C or ²H labelling [1]. The compound's water solubility further simplifies preparation of dosing solutions for in vitro ADME assays, a practical advantage over the sparingly soluble parent ferulic acid .

Anti‑Virulence Drug Discovery: Comparator Compound for α‑Hemolysin Inhibition Screening Cascades

Research groups pursuing anti‑virulence strategies against Staphylococcus aureus can deploy 5‑iodoferulic acid as a structurally defined comparator in α‑hemolysin inhibition assays. Olchowik‑Grabarek et al. (2022) demonstrated that iodination of ferulic acid enhances anti‑virulence properties, providing a documented gain‑of‑function baseline [1]. The compound can serve alongside iodogallic acid (MIC = 0.4 mM against S. aureus; hemolysis prevention IC50 = 41.5 μM) [1] in structure–activity relationship (SAR) studies aimed at dissecting the contributions of hydroxyl count, iodine placement, and scaffold geometry to anti‑hemolysin activity. Its commercial availability as a research chemical enables rapid procurement without the delay of custom synthesis .

Diversification‑Ready Building Block for Palladium‑Catalysed Library Synthesis

Academic and industrial medicinal chemistry laboratories constructing focused libraries around the hydroxycinnamic acid pharmacophore can use 5‑iodoferulic acid as a single diversification point for Suzuki–Miyaura, Sonogashira, Heck, and carbonylation reactions [1]. The aryl iodide handle eliminates the need for a separate halogenation step (which, for ferulic acid, would require optimisation of regioselectivity, stoichiometry, and purification), thereby accelerating library production. The resulting biaryl, alkynyl, and alkenyl derivatives can be screened directly against panels of kinases, as exemplified by the I‑OMe‑Tyrphostin AG 538 series (PI5P4Kα IC50 = 1 μM) . Procuring pre‑iodinated starting material reduces the synthetic route by at least one step, with corresponding savings in labour, solvent consumption, and purification costs.

Quote Request

Request a Quote for (2E)-3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.